molecular formula C15H14BrN5O3 B2992717 N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-68-7

N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2992717
CAS No.: 899971-68-7
M. Wt: 392.213
InChI Key: HGNRXIXWVLCDAN-UHFFFAOYSA-N
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Description

"N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide" is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-bromophenyl acetamide moiety and a 2-hydroxyethyl substituent at position 1 of the heterocyclic core. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes like kinases and phosphodiesterases .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O3/c16-10-1-3-11(4-2-10)19-13(23)8-20-9-17-14-12(15(20)24)7-18-21(14)5-6-22/h1-4,7,9,22H,5-6,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNRXIXWVLCDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the pyrazolopyrimidine core.

    Addition of the hydroxyethyl side chain: This can be done through an alkylation reaction using an appropriate hydroxyethylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic data.

Compound Name (Core Structure) Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Features Reference
Target (Pyrazolo[3,4-d]pyrimidin) 1-(2-hydroxyethyl), 5-(2-(4-bromophenyl)acetamide) C₁₇H₁₆BrN₅O₃ 426.25 N/A N/A Enhanced solubility via hydroxyethyl -
(Pyrazolo[3,4-d]pyrimidin) 1-(3,4-dimethylphenyl), 5-(4-methoxyphenyl)acetamide C₂₂H₂₁N₅O₃ 403.4 N/A N/A Methoxy group improves polarity
(Pyrazolo[3,4-d]pyrimidin) 5-(4-bromobenzyl), 1-(ethyl with 4-fluorophenyl acetamide) C₂₂H₁₉BrFN₅O₂ 484.3 N/A N/A Bromobenzyl enhances lipophilicity
(Pyrazolo[3,4-d]pyrimidin) 1-(chromen-2-yl), 3-(fluorophenyl), 4-amino C₂₈H₂₂F₂N₆O₄S 589.1 28 175–178 Chromenyl group increases MW
(Pyrazole) 4-cyano, 5-(4-methoxyphenylamino), N-(4-bromophenyl) C₁₉H₁₇BrN₆O₂ 457.3 24 136–139 Cyano group stabilizes structure

Key Observations:

Substituent Effects on Solubility :

  • The target compound’s 2-hydroxyethyl group likely improves aqueous solubility compared to the 3,4-dimethylphenyl () or 4-bromobenzyl () analogs, which are more lipophilic .
  • The methoxy group in and contributes to moderate polarity, balancing solubility and membrane permeability .

The bromine atom in the target compound and may facilitate halogen bonding, enhancing target binding affinity .

Structural Stability :

  • Intramolecular hydrogen bonds (observed in ’s acetamide derivatives) stabilize crystal packing and may influence pharmacokinetic profiles .

Synthetic Feasibility :

  • Pyrazolo[3,4-d]pyrimidine derivatives generally exhibit moderate yields (24–28%), suggesting challenges in optimizing reaction conditions for the target compound .

Biological Activity

N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound belonging to the pyrazolopyrimidine class, recognized for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Bromophenyl Group : Enhances lipophilicity and biological interactions.
  • Hydroxyethyl Side Chain : Potentially increases solubility and bioavailability.
  • Pyrazolo[3,4-d]pyrimidine Core : Implicated in various biological activities.

The IUPAC name provides insight into its structural components, which influence its pharmacological properties.

Biological Activities

Research indicates that pyrazolopyrimidine derivatives exhibit a range of biological activities:

  • Anticancer Activity :
    • Pyrazolopyrimidines have shown effectiveness against various cancer cell lines. For instance, compounds in this class can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as MAPK and cyclin-dependent kinases (CDKs) .
  • Anti-inflammatory Effects :
    • These compounds have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes like COX-2. Studies suggest that they may reduce inflammation in models of arthritis and other inflammatory diseases .
  • Antioxidant Properties :
    • The antioxidant capacity of pyrazolopyrimidines helps mitigate oxidative stress in cells, which is crucial for preventing cellular damage linked to various diseases .
  • Antimicrobial Activity :
    • Some derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections resistant to conventional antibiotics .

The biological activity of this compound likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation : Interaction with receptors such as estrogen receptors or those involved in neurotransmission could explain some of the observed effects .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Aly et al. (2021)Demonstrated anticancer effects through caspase-3 inhibition in pyrazoloquinolinones .
MDPI Study (2020)Investigated the anti-inflammatory potential of pyrazolopyrimidines in murine models .
PMC Article (2021)Highlighted the broad-spectrum antimicrobial activity of substituted pyrazoles .

These studies underscore the therapeutic potential of compounds within this chemical class.

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

  • Formation of Pyrazolopyrimidine Core : Cyclization reactions using appropriate precursors.
  • Introduction of Bromophenyl Group : Nucleophilic substitution reactions are typically employed.
  • Addition of Hydroxyethyl Side Chain : Alkylation reactions facilitate this step.

The compound can undergo various reactions such as oxidation and reduction, potentially altering its biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?

  • Answer : A two-step approach is commonly employed:

  • Step 1 : Condensation of pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides (e.g., 2-chloro-N-(4-bromophenyl)acetamide) under reflux in dichloromethane with triethylamine as a base. Reaction monitoring via TLC and workup with aqueous HCl ensures intermediate purity .
  • Step 2 : Functionalization of the hydroxyethyl group via nucleophilic substitution or esterification. Yield optimization (e.g., ~72% in analogous syntheses) requires strict temperature control (273–298 K) and inert atmospheres .
    • Key Characterization : 1H NMR (δ 11.20–10.10 ppm for NH groups), HPLC purity (>95%), and X-ray crystallography for conformation validation .

Q. How does the tautomeric equilibrium (amine/imine forms) impact reactivity in this compound?

  • Answer : The 50:50 amine:imine ratio observed in pyrazolo-pyrimidinone derivatives (e.g., δ 11.20–10.40 ppm in 1H NMR) influences nucleophilic attack sites. For example, the imine form enhances electrophilicity at C5, facilitating acetamide coupling, while the amine form stabilizes hydrogen-bonding networks in crystal lattices .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazolo-pyrimidinone derivatives?

  • Answer : Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) often arise from:

  • Solubility limitations : LogP ~2.6 and polar surface area (87.5 Ų) suggest moderate aqueous solubility, necessitating DMSO/TPGS formulations for in vitro assays .
  • Tautomer-dependent activity : Use dynamic NMR or computational modeling (DFT) to correlate tautomer populations with bioactivity .
    • Validation : Co-crystallization with target proteins (e.g., kinases) clarifies binding modes .

Q. How can reaction conditions be optimized to suppress byproducts during acetamide coupling?

  • Answer : Byproduct formation (e.g., dimerization or over-alkylation) is mitigated by:

  • Catalyst selection : Pd(OAc)₂ or CuI for regioselective coupling .
  • Temperature modulation : Lowering reaction temperature to 273 K reduces side reactions, as shown in analogous syntheses of N-arylacetamides .
  • Real-time monitoring : LC-MS tracking of intermediates ensures reaction quench at optimal conversion (~85–90%) .

Q. What structural modifications enhance metabolic stability without compromising target affinity?

  • Answer : Key modifications include:

  • Hydroxyethyl group substitution : Replacing with a trifluoromethoxy group improves metabolic resistance (e.g., t₁/₂ increase from 2.5 to 6.7 hours in microsomal assays) while maintaining hydrogen-bonding capacity .
  • Bromophenyl bioisosteres : Introducing 4-fluorophenyl or 3-chloro-4-methoxyphenyl groups retains aryl interactions but alters logD (Δ ~0.3–0.5) .

Methodological Considerations

Q. How to validate hydrogen-bonding networks in crystallographic studies?

  • Answer : X-ray diffraction (resolution ≤0.84 Å) reveals key interactions:

  • N–H⋯O bonds : Critical for dimer formation (R₂²(10) motifs), as seen in analogous acetamide derivatives (d = 2.85 Å, θ = 168°) .
  • C–H⋯F interactions : Stabilize crystal packing in halogen-substituted derivatives .
    • Tools : Mercury (CCDC) for intermolecular interaction analysis; PLATON for validation .

Q. What analytical techniques differentiate regioisomers in pyrazolo-pyrimidinone derivatives?

  • Answer :

  • NOESY NMR : Correlates spatial proximity of bromophenyl protons with pyrimidinone C5 (key for regiochemistry confirmation) .
  • High-resolution MS : Fragmentation patterns (e.g., m/z 527.8 [M+H]+) distinguish substitution patterns .

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